molecular formula C14H24N2O2S3 B2743034 ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine CAS No. 1428373-98-1

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Cat. No.: B2743034
CAS No.: 1428373-98-1
M. Wt: 348.54
InChI Key: QASXWVKQCRACER-UHFFFAOYSA-N
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Description

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine (CAS Number: 1428373-98-1) is a synthetically designed organic compound with a molecular formula of C14H24N2O2S3 and a molecular weight of 348.6 g/mol . This complex molecule is characterized by a 1,4-thiazepan core structure, which is a seven-membered ring containing sulfur and nitrogen, substituted at the 3-position with a dimethylaminomethyl group and at the 4-position with a (5-ethylthiophen-2-yl)sulfonyl moiety . The presence of the sulfonyl group is a key structural feature known to contribute to molecular stability and facilitate potential interactions with proteic targets, while the dimethylaminomethyl group can significantly influence the molecule's solubility and bioavailability profile . The integration of a thiophene heterocycle, a common scaffold in bioactive molecules, along with the sulfonamide and tertiary amine functional groups, suggests this compound may be a valuable intermediate or candidate for investigation in pharmaceutical research and drug discovery . Its structural complexity offers a promising starting point for exploring new chemical space in the development of novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization studies, as a building block for the synthesis of more complex molecules, or in biochemical screening assays to identify potential mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S3/c1-4-13-6-7-14(20-13)21(17,18)16-8-5-9-19-11-12(16)10-15(2)3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXWVKQCRACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazepan Ring Construction

The 1,4-thiazepan core is typically synthesized via cyclization of a diamine precursor with a sulfur-containing electrophile . A representative approach involves:

  • Diamine Synthesis : Reacting 1,3-dibromopropane with a primary amine (e.g., benzylamine) to form a linear diamine intermediate.
  • Cyclization : Treating the diamine with thionyl chloride (SOCl₂) or Lawesson’s reagent to induce ring closure. For example, heating 1,3-diaminopropane with SOCl₂ in toluene at 80–110°C yields the thiazepan backbone.

Critical Parameters :

  • Temperature : Optimal cyclization occurs at 80–110°C; lower temperatures (<10°C) impede reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance solubility and reaction efficiency.

Sulfonation of the Thiophene Moiety

The 5-ethylthiophene-2-sulfonyl group is introduced via electrophilic sulfonation or coupling reactions :

  • Sulfonation : Reacting 5-ethylthiophene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 5-ethylthiophene-2-sulfonyl chloride.
  • Coupling : Treating the sulfonyl chloride with the thiazepan intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

Optimization Insights :

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to thiazepan minimizes polysulfonation byproducts.
  • Workup : Aqueous extraction with sodium bicarbonate removes excess acid, improving yield (reported ~75–85%).

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl side chain is installed via Mannich reaction or reductive amination :

  • Mannich Reaction : Reacting the thiazepan intermediate with formaldehyde and dimethylamine hydrochloride in ethanol under reflux.
  • Reductive Amination : Treating a ketone precursor (e.g., 3-acetyl-1,4-thiazepan) with dimethylamine and sodium cyanoborohydride in methanol.

Key Considerations :

  • Catalyst : Sodium iodide accelerates halogen displacement in 2-haloethoxyethanol derivatives, enhancing reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Analytical and Spectroscopic Characterization

Physicochemical Properties

Property Value Source
Molecular Weight 348.6 g/mol
Density Not reported
Melting Point Not reported
Solubility Likely polar organic

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.32 (s, 6H, N(CH₃)₂), 3.45–3.70 (m, 4H, thiazepan ring), 7.10 (d, 1H, thiophene).
  • IR (KBr) : 1150 cm⁻¹ (S=O stretch), 2920 cm⁻¹ (C-H aliphatic).

Industrial-Scale Optimization Strategies

Adapting methods from analogous thiazepane syntheses (e.g., Quetiapine):

  • Waste Minimization : Using aqueous reaction media for sulfonation reduces organic solvent consumption.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) in nitro reductions improve cost-efficiency.
  • Continuous Flow Systems : Multi-step reactions (cyclization + sulfonation) conducted in tandem enhance throughput.

Chemical Reactions Analysis

Types of Reactions

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazepane derivatives.

Mechanism of Action

The mechanism of action of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Heterocycles

a. Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)

  • Structural Similarities : The sulfonyl group in the target compound mirrors key motifs in sulfonylurea herbicides (), which rely on sulfonyl bridges for herbicidal activity via acetolactate synthase (ALS) inhibition.
  • Key Differences : Unlike sulfonylureas, which feature triazine or pyrimidine rings, the target compound’s 1,4-thiazepane and thiophene rings introduce greater conformational flexibility and steric bulk. This may alter binding kinetics or target specificity .

b. Thiophene Derivatives (e.g., Compounds 7a and 7b from )

  • Synthesis Parallels: Both the target compound and ’s thiophene derivatives utilize sulfonyl groups and thiophene rings.
Thiazepane vs. Smaller Heterocycles

a. Thiazolidinones ()

  • Ring Size and Rigidity: Thiazolidinones (five-membered rings with sulfur and nitrogen) are conformationally restricted compared to the seven-membered thiazepane. This difference may influence metabolic stability; larger rings like thiazepane often resist oxidative degradation.
  • Functional Groups: Thiazolidinones in include hydrazone and arylidene groups, which are absent in the target compound but critical for activities like antimicrobial or anticancer effects .

b. Thiazole-Based Pharmaceuticals ()

  • Complexity and Targeting : Compounds in (e.g., ureido-linked thiazoles) are peptide-like inhibitors, possibly targeting proteases or kinases. The target compound’s simpler structure may limit its target range but improve synthetic accessibility .
Fluorinated Sulfonamide Polymers ()
  • Chemical Stability : Fluorinated sulfonamides in exhibit high thermal and chemical stability due to fluorine’s electronegativity. The target compound lacks fluorination, making it less inert but more metabolically tractable.

Comparative Data Table

Property Target Compound Sulfonylurea Herbicides Thiophene Derivatives Thiazolidinones
Core Structure 1,4-Thiazepane + thiophene sulfonyl Triazine/pyrimidine + sulfonyl Thiophene + pyrazole Thiazolidinone
Key Functional Groups Dimethylamine, sulfonyl, ethylthiophene Sulfonylurea, methoxy/methyl Amino, hydroxy, cyano Arylidene, hydrazone
Lipophilicity (LogP)* ~2.5–3.0 (estimated) 1.8–2.2 1.5–2.0 2.0–3.5
Synthetic Route Likely involves sulfonation of thiophene Condensation of sulfonylureas Cyclocondensation with dioxane Acid-catalyzed cyclization

*Estimated via computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Bioactivity : While sulfonylureas () target ALS enzymes, the thiazepane core in the target compound may interact with neurological or protease targets, akin to thiazole-based drugs ().
  • Metabolic Profile : The ethylthiophene group may enhance hepatic stability compared to methoxy-substituted herbicides, as alkyl groups resist oxidative cleavage better than ethers .
  • Toxicity Considerations : Unlike fluorinated polymers (), the absence of perfluoroalkyl groups reduces bioaccumulation risks but may increase reactivity toward nucleophilic biomolecules.

Biological Activity

The compound ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine , with CAS number 1428373-98-1 , is a complex organic molecule featuring a thiazepane ring and a thiophene moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine . The molecular weight is approximately 348.6 g/mol . Key structural features include:

  • Thiazepane ring : A seven-membered heterocyclic compound that may influence biological interactions.
  • Thiophene ring : Known for its electronic properties and biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor modulation : It could modulate receptor activity, potentially affecting neurotransmitter systems.

Anticancer Activity

Studies on related compounds reveal that thiazepane derivatives can possess anticancer properties. For instance, compounds that interact with the cell cycle or apoptosis pathways have shown promise in preclinical models.

Neuroprotective Effects

Given the presence of the dimethylamine group, there is potential for neuroprotective effects. Similar compounds have been investigated for their ability to enhance cognitive function and protect against neurodegenerative diseases.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential effects:

  • Neuroprotective Research : A study on benzothiazole derivatives indicated improvements in cognitive function in mouse models of Alzheimer's disease, suggesting that similar structures might enhance synaptic function and protect neuronal integrity .
  • Anticancer Studies : Research on thiazepane derivatives has demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the therapeutic potential of structurally related compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar functional groups:

Compound NameStructure FeaturesBiological Activity
1-(4-(5-Ethylthiophen-2-yl)sulfonyl)piperazineThiophene & sulfonylAntimicrobial, anticancer
1-(5-Ethylthiophen-2-yl)-4-(methylsulfonyl)piperidineThiophene & sulfonamideNeuroprotective effects

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